molecular formula C14H10ClN3S B14230106 N'-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide CAS No. 767610-58-2

N'-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide

Cat. No.: B14230106
CAS No.: 767610-58-2
M. Wt: 287.8 g/mol
InChI Key: UKNVRLOCGQJCCC-UHFFFAOYSA-N
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Description

N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide is a heterocyclic compound that contains both benzothiazole and chlorobenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide typically involves multi-step procedures. One common method includes the reaction of 1,2-benzothiazole derivatives with 4-chlorobenzene-1-carboximidamide under specific conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1,2-Benzothiazol-3-yl)-4-chlorobenzene-1-carboximidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzothiazole and chlorobenzene moieties allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

CAS No.

767610-58-2

Molecular Formula

C14H10ClN3S

Molecular Weight

287.8 g/mol

IUPAC Name

N'-(1,2-benzothiazol-3-yl)-4-chlorobenzenecarboximidamide

InChI

InChI=1S/C14H10ClN3S/c15-10-7-5-9(6-8-10)13(16)17-14-11-3-1-2-4-12(11)19-18-14/h1-8H,(H2,16,17,18)

InChI Key

UKNVRLOCGQJCCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)N=C(C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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